molecular formula C19H17NO4S2 B2522091 (E)-3-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 883468-59-5

(E)-3-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2522091
CAS No.: 883468-59-5
M. Wt: 387.47
InChI Key: AZJPAUWKAATDQV-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative featuring a propanoic acid side chain, a methylene-bridged furan substituent, and a 4-ethylphenyl group.

Properties

IUPAC Name

3-[(5E)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-2-12-3-5-13(6-4-12)15-8-7-14(24-15)11-16-18(23)20(19(25)26-16)10-9-17(21)22/h3-8,11H,2,9-10H2,1H3,(H,21,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJPAUWKAATDQV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 358.4 g/mol. Its structure includes a furan ring and an ethylphenyl substituent, both of which contribute to its biological properties.

1. Anticancer Activity

Research indicates that compounds with thiazolidinone structures demonstrate notable anticancer properties. For instance, derivatives of thiazolidinones have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and ovarian cancer cells. A study reported that certain derivatives exhibited IC50 values as low as 0.45 µM against MCF-7 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-70.45
Compound BA5490.53
Compound CHeLa0.52
Compound DHT-290.31

2. Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated the ability to inhibit lipid peroxidation significantly, suggesting that this compound may also exhibit protective effects against oxidative stress .

Table 2: Antioxidant Activity Assessment

CompoundMethod UsedEC50 (mM)
Compound ETBARS Assay0.565
Compound FDPPH Radical Scavenging0.708

3. Mechanistic Insights

The mechanism of action for thiazolidinone derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, compounds similar to (E)-3-(5-(...) have been shown to inhibit PRL-3, a protein associated with cancer metastasis, leading to reduced cell viability and induced apoptosis in targeted cancer cells .

Case Studies

Several case studies highlight the potential of thiazolidinone derivatives in clinical settings:

  • Case Study on MCF-7 Cells : A derivative exhibited significant cytotoxicity with an IC50 value of 0.45 µM, demonstrating its potential as a therapeutic agent against breast cancer.
  • Case Study on HepG2 Cells : Another derivative showed an IC50 value of 34.94 µM against HepG2 liver cancer cells, indicating its applicability in hepatocellular carcinoma treatment .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to (E)-3-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibit anti-inflammatory properties. In silico studies have suggested that such compounds may act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This suggests a potential application in treating inflammatory diseases.

Anticancer Properties

The thiazolidinone derivatives have been studied for their anticancer effects. Several analogs have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. For instance, compounds derived from thiazolidinones have shown IC50 values in the low micromolar range against HCT116 and MCF7 cell lines, indicating significant antiproliferative effects . This positions this compound as a candidate for further development in cancer therapy.

Antioxidant Activity

The furan ring in the compound contributes to its antioxidant properties. Studies have shown that similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage in various diseases, including neurodegenerative disorders .

Case Study 1: Anti-inflammatory Screening

In a study evaluating various thiazolidinone derivatives, this compound was tested for its ability to inhibit 5-lipoxygenase activity. The results demonstrated a significant reduction in enzyme activity compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of this compound on MCF7 breast cancer cells revealed that it induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with varying concentrations of the compound, highlighting its potential use in cancer therapeutics .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a class of thiazolidinone hybrids with aryl-substituted heterocyclic rings. Key structural analogs include:

Compound ID Substituent (R) Heterocycle Side Chain Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹)
Target 4-Ethylphenyl Furan Propanoic acid C₁₉H₁₇NO₄S₂ Not reported Not reported
13c 4-Methoxyphenyl Pyrazole Phenylpropanoic acid C₂₃H₂₀N₂O₄S₂ 122–124 1702 (C=O), 1610 (C=N)
13f 4-Nitrophenyl Pyrazole Propanoic acid C₁₆H₁₂N₃O₅S₂ 240–242 1702 (C=O), 1336 (N=O)
4-Chlorophenyl Furan Propanoic acid C₁₇H₁₂ClNO₄S₂ Not reported 1702 (C=O), 1601 (C=N)

Substituent Impact:

  • Electron-Withdrawing Groups (e.g., Nitro, Chloro): The nitro group in 13f elevates melting points (240–242°C) via dipole interactions and hydrogen bonding. The chloro substituent in may enhance electrophilic reactivity.

Heterocyclic Core and Side Chain Modifications

  • Furan vs. Pyrazole: The target compound’s furan ring ( ) may confer greater π-conjugation compared to pyrazole analogs (13c, 13f), influencing electronic spectra and binding affinity.
  • Propanoic Acid Side Chain: Present in all analogs, this group facilitates hydrogen bonding with biological targets, as seen in the NMR data of 13f (δ 8.39 ppm for aromatic protons) .

Research Findings

Physicochemical Properties

  • Melting Points: Nitro-substituted derivatives (e.g., 13f) exhibit higher melting points than methoxy analogs due to stronger intermolecular forces .
  • Spectroscopic Data: IR spectra consistently show C=O stretches near 1702 cm⁻¹, confirming the thiazolidinone core . The nitro group in 13f introduces a distinct peak at 1336 cm⁻¹ (N=O symmetric stretch) .

Q & A

Q. Table 1. Comparative Yields of Analogous Compounds

Substituent on AldehydeYield (%)Melting Point (°C)Reference
4-Methoxyphenyl48122–124
4-Nitrophenyl68240–242
4-Chlorophenyl55198–200

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalFunctional GroupReference
FT-IR1702 cm⁻¹C=O (4-oxo)
1H NMRδ 8.39 (d, J=8.4 Hz)Aromatic protons
UV-Visλmax 360 nmπ→π* transition (E-isomer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.